BenchChemオンラインストアへようこそ!

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Anticancer Tetrahydroquinoline Structure-Activity Relationship

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted tetrahydroquinoline (THQ) featuring methoxy groups at the 5- and 7-positions of the bicyclic core, supplied as the hydrochloride salt for enhanced aqueous handling. The compound belongs to the 1,2,3,4-tetrahydroquinoline class—a privileged scaffold in medicinal chemistry associated with anticancer, antiarrhythmic, NMDA-antagonist, and pesticide activities.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 1955531-84-6
Cat. No. B2892055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride
CAS1955531-84-6
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESCOC1=CC2=C(CCCN2)C(=C1)OC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H
InChIKeyLZNIUMVHCIPOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 1955531-84-6): Core Structural Identity and Procurement-Relevant Characteristics


5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted tetrahydroquinoline (THQ) featuring methoxy groups at the 5- and 7-positions of the bicyclic core, supplied as the hydrochloride salt for enhanced aqueous handling . The compound belongs to the 1,2,3,4-tetrahydroquinoline class—a privileged scaffold in medicinal chemistry associated with anticancer, antiarrhythmic, NMDA-antagonist, and pesticide activities [1]. Its specific 5,7-dimethoxy substitution pattern distinguishes it from the more extensively studied 6,7-dimethoxy regioisomer, which is primarily exploited as a sigma-2 receptor pharmacophore [1][2]. The hydrochloride salt form (CAS 1955531-84-6; MW ~229.7 g/mol) offers practical advantages in solubility and formulation relative to the free base (CAS 250156-42-4; MW 193.24 g/mol), a critical consideration for biological assay workflows and building-block procurement .

Why 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Hydrochloride Cannot Be Interchanged with Isomeric or Core-Modified Analogs


Substitution pattern and core topology dictate divergent pharmacological trajectories among dimethoxy-tetrahydro(iso)quinolines. The 5,7-dimethoxy-THQ core serves as a productive precursor to 3,4-diaryl derivatives with direct low-micromolar antiproliferative activity across multiple carcinoma cell lines, whereas the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is predominantly exploited for sigma-2 receptor affinity (Ki values of 5–6 nM for optimized ligands) with only moderate and mechanistically distinct anticancer activity [1][2]. Within the same study, introduction of an aryl substituent at the C4 position of 5,7-dimethoxy-THQ increased antiproliferative potency by up to 90% relative to the parent quinoline [1]. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base that directly impact biological assay compatibility—a practical differentiator for procurement decisions when the compound is destined for cell-based or in vivo studies . These orthogonality features mean that substituting a 6,7-dimethoxy or isoquinoline-core analog into a workflow designed around the 5,7-dimethoxy-THQ scaffold will yield non-comparable or absent biological activity.

Quantitative Differential Evidence for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Hydrochloride vs. Closest Analogs


3,4-Diaryl Derivatives of 5,7-Dimethoxy-THQ Exhibit Single-Digit Micromolar Anticancer IC50 Values Superior to Parent Quinoline

In a 2024 study, 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline analog 3c (bearing a 5,7-dimethoxy substitution pattern) demonstrated IC50 values of 2.0 ± 0.9 μM (A-431 skin carcinoma), 4.4 ± 1.3 μM (HT-29 colon adenocarcinoma), 4.9 ± 0.7 μM (H460 lung carcinoma), 12.0 ± 1.6 μM (DU145 prostate carcinoma), and 14.6 ± 3.9 μM (MCF7 breast adenocarcinoma) [1]. Critically, incorporation of the 4-aryl substituent on the 5,7-dimethoxy-THQ core increased antiproliferative effect by up to 90% compared to the parent quinoline compound 4, which bears the same 5,7-dimethoxy pattern but lacks the C4 aryl group [1]. This demonstrates that the 5,7-dimethoxy-THQ core is a privileged scaffold for constructing potent anticancer agents via C3/C4 diaryl elaboration—a synthetic pathway not accessible from 6,7-dimethoxy or isoquinoline-core alternatives.

Anticancer Tetrahydroquinoline Structure-Activity Relationship 3,4-Diaryl derivatives Cytotoxicity

Regioselective Demethylation at C5 Enables Controlled Monohydroxy Derivatization of the 5,7-Dimethoxy-THQ Core

Treatment of 3,4-diaryl-5,7-dimethoxy-THQ 3f with 3 equivalents of BBr3 in DCM at room temperature for 1 hour yielded 5-hydroxy-7-methoxytetrahydroquinoline 13f in 38% yield [1]. NOE experiments confirmed demethylation occurred exclusively at the C5 position; the methoxy signal correlated to H6 and H8 protons, while the hydroxy signal correlated only to H6 [1]. This regioselectivity is a direct consequence of the 5,7-dimethoxy substitution pattern: the C5 methoxy is more accessible for Lewis acid-mediated cleavage than the C7 methoxy. By contrast, the 6,7-dimethoxy substitution pattern would not yield the same regiochemical outcome, as both methoxy groups reside on the same ring in a contiguous orientation.

Regioselective demethylation Synthetic methodology Monohydroxy tetrahydroquinoline BBr3 C5 selectivity

Divergent Pharmacological Trajectory: 5,7-Dimethoxy-THQ Core Enables Direct Anticancer Activity, Whereas 6,7-Dimethoxy-THIQ Core Requires Sigma-2-Mediated Mechanisms

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is extensively validated as a sigma-2 receptor pharmacophore, with optimized N-substituted derivatives achieving Ki values of 5–6 nM and excellent sigma-2/sigma-1 selectivity [1]. However, these compounds show only moderate anticancer activity against Huh-7 and KYSE-140 cells, and their cytotoxicity does not correlate with sigma-2 receptor affinity [1][2]. In contrast, 5,7-dimethoxy-THQ derivatives (3c) demonstrate direct, potent antiproliferative activity (IC50 2.0–14.6 μM across five cell lines) without requiring sigma-2 engagement [3]. This fundamental mechanistic divergence means the two scaffolds are not interchangeable in anticancer drug discovery programs.

Sigma-2 receptor Pharmacological divergence Scaffold comparison Anticancer mechanism 6,7-Dimethoxy-THIQ

Hydrochloride Salt Form Provides Aqueous Solubility and Handling Advantages Over Free Base for Biological Assay Applications

The hydrochloride salt of 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 1955531-84-6; MW ~229.7 g/mol) is engineered for improved aqueous solubility relative to its free base counterpart (CAS 250156-42-4; MW 193.24 g/mol) [1]. While compound-specific aqueous solubility data for this exact salt are not publicly reported in peer-reviewed literature, the class-level behavior of tetrahydroquinoline hydrochlorides is well established: the parent 1,2,3,4-tetrahydroquinoline hydrochloride shows markedly enhanced water solubility compared to the free base oily liquid [2]. The dimethoxy substituents further enhance organic solvent solubility, providing orthogonal solubility handles [1]. For procurement decisions, the hydrochloride salt is the preferred form for direct use in aqueous biological assay buffers, cell culture media, and in vivo formulation vehicles, eliminating the need for pre-dissolution in DMSO or other organic co-solvents that may introduce vehicle toxicity artifacts.

Hydrochloride salt Aqueous solubility Free base comparison Biological assay compatibility Formulation

5,7-Dimethoxy-THQ Core Serves as a Validated Synthetic Building Block for Constructing Anticancer-Focused Compound Libraries via Grignard and Demethylation Chemistry

The Rajput et al. (2024) study provides a complete synthetic roadmap from the 5,7-dimethoxy-2,3-dihydroquinolin-4-one precursor: (i) Grignard addition introduces diverse C4-aryl groups, (ii) dehydration yields the dihydroquinoline, (iii) reduction with NaBH4 or catalytic hydrogenation affords the 5,7-dimethoxy-THQ core, and (iv) subsequent deprotection or regioselective demethylation generates further diversity [1]. Multiple 3,4-diaryl-5,7-dimethoxy-THQ analogs were synthesized in good yields and screened for anticancer activity, confirming that the core is amenable to parallel library synthesis [1]. This synthetic tractability, combined with the demonstrated SAR that C4-aryl elaboration dramatically modulates potency, makes the 5,7-dimethoxy-THQ core a strategic building block choice for medicinal chemistry programs targeting anticancer lead generation.

Building block Grignard reaction Compound library synthesis 3,4-Diaryl tetrahydroquinolines Synthetic versatility

Optimal Research and Application Scenarios for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3,4-Diaryl Anticancer Leads via Grignard-Mediated C4 Elaboration

Procurement of the 5,7-dimethoxy-THQ hydrochloride is indicated when the research objective is to generate 3,4-diaryl tetrahydroquinoline analogs for anticancer screening. The Rajput et al. (2024) study provides a validated synthetic route from 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one precursors through Grignard addition, dehydration, and reduction to yield diverse 3,4-diaryl-5,7-dimethoxy-THQ analogs [1]. The lead compound 3c achieved IC50 values of 2.0–14.6 μM across five human carcinoma cell lines (A-431, HT-29, H460, DU145, MCF7), establishing a benchmark potency level for library screening [1]. The hydrochloride salt form ensures compatibility with aqueous workup and biological assay workflows.

Selective C5-Hydroxyl Derivatization via Regioselective Demethylation for Prodrug or Bioconjugate Synthesis

The 5,7-dimethoxy-THQ core undergoes BBr3-mediated demethylation exclusively at the C5 position, yielding 5-hydroxy-7-methoxy-THQ derivatives with structural confirmation by NOE NMR [1]. This regioselectivity enables the introduction of a single hydroxyl handle at a defined position for subsequent prodrug conjugation (e.g., phosphate, ester, or carbamate prodrugs), bioconjugation (e.g., linker attachment for antibody-drug conjugates), or further functionalization. The 6,7-dimethoxy isomer cannot achieve this same regiochemical outcome, making the 5,7-dimethoxy-THQ scaffold the necessary choice for applications requiring site-selective C5 modification.

Building Block Procurement for Anticancer-Focused Compound Library Construction

The 5,7-dimethoxy-THQ core is a strategic building block for constructing focused compound libraries targeting anticancer activity. The 2024 Molecules study demonstrated the core's amenability to parallel synthesis: multiple Grignard reagents were employed to introduce diverse C4-aryl substituents, generating a series of analogs with tunable antiproliferative activity [1]. The SAR revealed that unsubstituted phenyl at C4 (compound 3c) conferred maximal activity, while substituent addition modulated potency, providing actionable SAR guidance for library design [1]. The hydrochloride salt form (CAS 1955531-84-6) is the recommended procurement form for library synthesis due to its solid-state handling convenience and purity (≥95%).

Mechanistic Studies of Direct Anticancer Activity Independent of Sigma-2 Receptor Engagement

For research programs investigating non-sigma-2-mediated anticancer mechanisms, the 5,7-dimethoxy-THQ scaffold is the appropriate choice. Unlike the 6,7-dimethoxy-THIQ scaffold, which primarily operates through sigma-2 receptor binding (Ki = 5–6 nM) with cytotoxicity that does not correlate with receptor affinity [1][2], the 5,7-dimethoxy-THQ derivatives demonstrate direct antiproliferative activity across a broad cancer cell line panel [3]. This mechanistic orthogonality enables target identification studies, mode-of-action investigation, and biomarker discovery that would be confounded by the sigma-2 pharmacology inherent to the 6,7-dimethoxy series.

Quote Request

Request a Quote for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.